Product packaging for 2-[(3,4-Dihydroxyphenyl)methylidene]-5-methylfuran-3-one(Cat. No.:CAS No. 906366-79-8)

2-[(3,4-Dihydroxyphenyl)methylidene]-5-methylfuran-3-one

Cat. No.: B022700
CAS No.: 906366-79-8
M. Wt: 218.20 g/mol
InChI Key: NLZQGBCUKNUDED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Inotilone is a potent, naturally occurring small-molecule inhibitor of the NLRP3 inflammasome, a key component of the innate immune response. Its primary research value lies in its ability to selectively block NLRP3 inflammasome activation, thereby inhibiting the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18. This specific mechanism of action makes Inotilone an invaluable pharmacological tool for elucidating the role of NLRP3-driven inflammation in a wide range of disease models, including neuroinflammatory disorders (e.g., Alzheimer's disease, Parkinson's disease), autoimmune conditions, metabolic diseases, and gout. Researchers utilize Inotilone to investigate the intricate signaling pathways upstream and downstream of NLRP3, to dissect the molecular mechanisms of pyroptosis (a form of inflammatory cell death), and to validate NLRP3 as a therapeutic target in preclinical studies. Its high potency and defined target offer a significant advantage for developing targeted anti-inflammatory strategies with potential neuroprotective effects. This compound is for research use only, providing scientists with a critical reagent to advance our understanding of inflammatory pathogenesis and explore novel therapeutic interventions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O4 B022700 2-[(3,4-Dihydroxyphenyl)methylidene]-5-methylfuran-3-one CAS No. 906366-79-8

Properties

IUPAC Name

2-[(3,4-dihydroxyphenyl)methylidene]-5-methylfuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-7-4-11(15)12(16-7)6-8-2-3-9(13)10(14)5-8/h2-6,13-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZQGBCUKNUDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CC2=CC(=C(C=C2)O)O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694099
Record name 2-[(3,4-Dihydroxyphenyl)methylidene]-5-methylfuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906366-79-8
Record name 2-[(3,4-Dihydroxyphenyl)methylidene]-5-methylfuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3(2H)-Furanone, 2-[(3,4-dihydroxyphenyl)methylene]-5-methyl-, (2E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Origin and Isolation Methodologies of Inotilone

Natural Sources and Mycological Specimen Characterization

The identification of Inotilone in various fungal species highlights the rich biosynthetic capabilities of these organisms.

Phellinus linteus as a Primary Source

Phellinus linteus (PL), a medicinal fungus belonging to the Hymenochaetaceae family, is recognized as a primary natural source of Inotilone. This fungus has been traditionally utilized in various cultures for its medicinal properties nih.govwikipedia.orgtandfonline.comresearchgate.netresearchgate.netnih.govcore.ac.uk. Inotilone has been successfully isolated from both the fruiting body and the culture broth of P. linteus nih.govtandfonline.comresearchgate.nettandfonline.com.

Identification in Inonotus sp. and Related Basidiomycetes

Beyond Phellinus linteus, Inotilone has also been identified in mushrooms belonging to the genus Inonotus sp. and other related Basidiomycetes caymanchem.comrsc.orgnih.govrsc.orgvjs.ac.vn. It is characterized as an unusual 5-methyl-3(2H)-furanone derivative found in Inonotus sp. rsc.orgnih.govrsc.orgtandfonline.com.

Extraction and Purification Protocols

The recovery and isolation of Inotilone from its natural matrices necessitate specific solvent-based extraction and advanced chromatographic separation strategies.

Solvent-Based Extraction Techniques for Natural Product Recovery

For the extraction of Inotilone from Phellinus linteus, the dried and powdered fruiting body is commonly subjected to extraction with 95% ethanol (B145695) at room temperature. This process is typically repeated multiple times over several days. The resulting extracts are then filtered, combined, and evaporated under reduced pressure to yield a dark brown residue nih.gov. This crude extract is subsequently suspended in water and partitioned successively with various organic solvents, including n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol nih.gov.

In the case of Inonotus sp., the dried and crushed fruiting body is often extracted with ethanol and a chloroform-methanol (1:1) mixture rsc.orgresearchgate.net. When isolating Inotilone from the culture broth of P. linteus, ethyl acetate is frequently employed for extraction tandfonline.comtandfonline.com. Alternatively, the mycelium of P. linteus can be extracted with acetone (B3395972) and then partitioned with ethyl acetate, or refluxed with ethanol followed by partitioning with chloroform (B151607) tandfonline.commdpi.commdpi.com.

Chromatographic Separation Strategies for Isolation

Following the initial solvent extraction, Inotilone is purified using a series of chromatographic techniques. The ethyl acetate-soluble portion, often containing Inotilone, is commonly subjected to silica (B1680970) gel chromatography. Stepwise elution with chloroform-methanol mixtures (e.g., 9:1, 8:2, 1:1 v/v) is a typical approach to separate compounds nih.govrsc.orgresearchgate.net.

For final purification, preparative High-Performance Liquid Chromatography (HPLC) is widely utilized. A common setup involves a Spherisorb ODS-2 RP18 column (5 µm, 250×25 mm) with an acetonitrile-water gradient (e.g., 83:17 v/v) as the mobile phase, at a flow rate of 10 mL/min, and UV detection at wavelengths such as 375 nm or 372 nm nih.govrsc.orgresearchgate.net. Other chromatographic methods include ODS column chromatography followed by Sephadex LH-20 column chromatography tandfonline.com. Open column chromatography on Sephadex LH-20 using chloroform-methanol mixtures can also be employed, with further purification achieved by HPLC using a water-acetonitrile gradient researchgate.net.

Methodologies for Structural Elucidation (General Spectroscopic Principles)

The structural elucidation of Inotilone relies on a combination of spectroscopic techniques, integrating data from various analytical methods to determine its precise chemical structure. The identification is often confirmed by comparing the obtained physical and spectral data with established literature values nih.gov.

Key spectroscopic methods employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are crucial for determining the number and types of protons and carbons, respectively, and their chemical environments within the molecule nih.govresearchgate.netegyankosh.ac.in. Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Nuclear Overhauser Effect Spectroscopy (NOESY) provide insights into direct carbon-proton correlations and spatial relationships between protons, respectively researchgate.netnih.gov. Chemical shifts are typically reported in parts per million (ppm) relative to an internal standard like Tetramethylsilane (TMS) researchgate.net.

Mass Spectrometry (MS): High-resolution electron impact mass spectrometry (HR-EIMS) is used to determine the exact molecular mass and elemental composition, providing the molecular formula of the compound researchgate.netnih.gov. For Inotilone, a molecular ion peak at m/z 217 [M − H]⁻ has been reported, corresponding to the calculated formula C₁₂H₉O₄ researchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectra provide information about the presence of chromophores and conjugated systems within the molecule. Inotilone exhibits characteristic absorption maxima in the UV-Vis range, such as at 264, 312, and 378 nm in methanol (B129727) researchgate.net.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups present in the molecule by analyzing the absorption of infrared radiation. For Inotilone, IR spectra have shown absorption bands indicating hydroxyl groups, conjugated carbonyls, and aromatic rings researchgate.net.

The integration of data from these spectroscopic methods allows for the comprehensive determination of Inotilone's molecular formula, the identification of its functional groups, and the elucidation of the connectivity and arrangement of its atoms, leading to its definitive structural assignment egyankosh.ac.innih.govglobalresearchonline.net.

Table 1: Physical and Spectroscopic Data of Inotilone

Property/SpectraData (Example from Literature)Reference
Molecular FormulaC₁₂H₁₀O₄ wikipedia.orgcaymanchem.comapexbt.comscbt.comcymitquimica.com
Molar Mass218.2 g·mol⁻¹ wikipedia.orgcaymanchem.comapexbt.comscbt.comcymitquimica.com
Physical AppearanceYellow oil / Crystalline solid researchgate.netapexbt.com
UV (MeOH) λmax264, 312, 378 nm researchgate.net
IR (film) cm⁻¹3184, 1682, 1588, 1435, 1287, 1014, 951 researchgate.net
HR-EIMS [M − H]⁻217.0495 (calcd. for C₁₂H₉O₄: 217.0495) researchgate.net

Biosynthetic Pathways and Precursor Derivation of Inotilone

Phenylpropanoid Origin and Polyketide Pathway Involvement

Inotilone is characterized as a phenylpropanoid-derived polyketide, a classification that points to its dual biosynthetic heritage researchgate.netnih.gov. The phenylpropanoid pathway initiates with the amino acid phenylalanine, which undergoes deamination by phenylalanine ammonia (B1221849) lyase (PAL) to yield cinnamic acid scribd.comfishersci.se. Subsequent hydroxylation by cinnamate (B1238496) 4-hydroxylase (C4H) and further modifications lead to p-coumaric acid and then caffeic acid scribd.comfishersci.se. Caffeic acid is a crucial intermediate, which is then converted to caffeyl-CoA by 4-coumaroyl-CoA ligase (4CL) scribd.comfishersci.se. Caffeyl-CoA serves as a pivotal starter unit for the polyketide portion of inotilone's biosynthesis researchgate.netjapsonline.comfishersci.se.

Polyketides, a diverse class of secondary metabolites, are synthesized through the iterative condensation of small carboxylic acid units, typically acetate (B1210297) (as malonyl-CoA) and malonate (as malonyl-CoA), a process catalyzed by polyketide synthases (PKSs) nih.govscribd.comfishersci.semassbank.eukjpp.net. In the case of inotilone and related compounds, the formation is understood to involve "two rounds of elongation" from the initial caffeyl-CoA precursor, facilitated by these PKS enzymes researchgate.netjapsonline.com. Type III PKSs, specifically, are known to be involved in the biosynthesis of aromatic polyketides in fungi thieme-connect.com.

Identification of Key Biosynthetic Intermediates

The elucidation of inotilone's biosynthetic pathway has been aided by the identification of several key intermediates and co-occurring compounds that share a common origin. Caffeyl-CoA stands out as a direct precursor, providing the phenylpropanoid moiety that is subsequently extended by polyketide units researchgate.netjapsonline.comfishersci.se.

Closely related to inotilone are other styrylpyrone-class compounds, such as hispidin (B607954) and hispolon (B173172), which are frequently isolated alongside inotilone from Inonotus and Phellinus species nih.govfishersci.semassbank.eunih.govnih.govfishersci.co.ukfishersci.ca. Hispidin, for instance, is also believed to be biosynthesized via the chain extension and cyclization of caffeoyl-CoA, a process also involving polyketide synthases scribd.comfishersci.se. The structural similarity and co-occurrence suggest a shared or parallel biosynthetic route.

Other compounds identified alongside inotilone from Inonotus sp. and proposed to originate from the same biosynthetic pathway involving caffeyl-CoA include inonotic acid methyl ester and isohispidin nih.govjapsonline.com. Hispolon is also considered a known metabolite, and a decarboxylation-radical ring closure sequence involving hispolon has been proposed for the formation of structurally unique compounds like inotilone researchgate.netjapsonline.com.

The table below summarizes some key intermediates and related compounds in the proposed biosynthetic pathway of inotilone:

Compound NameProposed Role in Biosynthesis
PhenylalanineInitial amino acid precursor in the phenylpropanoid pathway. scribd.comfishersci.se
Cinnamic acidIntermediate in the phenylpropanoid pathway, formed from phenylalanine. scribd.comfishersci.se
p-Coumaric acidIntermediate in the phenylpropanoid pathway, formed from cinnamic acid. scribd.comfishersci.se
Caffeic acidKey phenylpropanoid intermediate, converted to caffeyl-CoA. scribd.comfishersci.se
Caffeyl-CoAPivotal starter unit for polyketide chain elongation. researchgate.netjapsonline.comfishersci.se
Acetate (as malonyl-CoA)Extender unit in the polyketide pathway. nih.gov
Malonate (as malonyl-CoA)Extender unit in the polyketide pathway. nih.gov
HispidinClosely related styrylpyrone, sharing a common biosynthetic origin from caffeyl-CoA. nih.govscribd.comfishersci.se
HispolonKnown metabolite, potentially involved in a decarboxylation-radical ring closure sequence leading to inotilone. researchgate.netjapsonline.com
Inonotic acid methyl esterCo-isolated compound from Inonotus sp., sharing a proposed common biosynthetic origin with inotilone from caffeyl-CoA. nih.govjapsonline.com
IsohispidinCo-isolated compound from Inonotus sp., sharing a proposed common biosynthetic origin with inotilone from caffeyl-CoA. nih.govjapsonline.com
(E)-4-(3,4-dihydroxyphenyl)but-3-en-2-oneCo-isolated compound from P. linteus, sharing a proposed common biosynthetic origin with inotilone. fishersci.co.uk

Enzymatic Transformations and Catalytic Mechanisms in Biosynthesis

The biosynthesis of inotilone relies on a suite of enzymes that facilitate the precise chemical transformations required for its formation. Key among these are the polyketide synthases (PKSs), which are responsible for the sequential condensation of acyl units to form the polyketide chain nih.govscribd.comfishersci.sekjpp.net. Given inotilone's aromatic nature, Type III PKSs are implicated, as they are known to synthesize such compounds thieme-connect.com.

Isotopic Labeling and Mechanistic Elucidation of Biosynthetic Steps

Isotopic labeling is a powerful and indispensable technique for unraveling complex biosynthetic pathways, allowing researchers to trace the fate of specific atoms from precursors to the final product ontosight.ainih.govnih.gov. By incorporating stable isotopes (e.g., ¹³C, ²H) into precursor molecules, the precise sequence of chemical transformations and the incorporation patterns of building blocks can be determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) ontosight.ainih.gov.

Synthetic Chemistry of Inotilone

Total Synthesis Approaches

The total synthesis of Inotilone has been achieved through different routes, each contributing valuable insights into efficient chemical transformations and strategic bond formations.

The first reported total synthesis of Inotilone was accomplished by Shamshina and Snowden in 2007 caymanchem.comresearchgate.netsnowdengroup.orgmedkoo.comlookchem.com. This pioneering work established a foundational route, demonstrating the feasibility of constructing the target molecule. Their approach was significant as it provided a convergent pathway to Inotilone without requiring the use of protecting groups or a separate dehydration step researchgate.netlookchem.com.

Following this, Al-Busafi and co-workers reported a shorter, more efficient three-step synthesis of Inotilone in 2010, starting from commercially available acetaldoxime (B92144) tandfonline.comresearchgate.net. This development represented a methodological advancement, showcasing an alternative and more concise route to the natural product.

Several pivotal reaction methodologies have been employed in the total synthesis of Inotilone:

Mukaiyama Aldol (B89426) Condensation : This reaction was a central feature in Shamshina and Snowden's convergent synthesis researchgate.netlookchem.comacs.orgacs.org. The Mukaiyama aldol reaction involves the Lewis acid-catalyzed addition of a silyl (B83357) enol ether to a carbonyl compound, typically an aldehyde or ketone rsc.orgyoutube.comwikipedia.org. In the context of Inotilone, this reaction was utilized between a 3-silyloxyfuran (specifically, 5-methyl-3-trimethylsiloxyfuran) and 3,4-dihydroxybenzaldehyde (B13553) to form the carbon-carbon bond that connects the furanone core to the dihydroxyphenylmethylene moiety researchgate.netlookchem.comresearchgate.net. This approach was crucial for forming the desired C-C bond without the need for protecting groups on the dihydroxyphenyl moiety or a separate dehydration step researchgate.netlookchem.com.

Isoxazole (B147169) Chemistry : Al-Busafi's shorter synthesis of Inotilone significantly leveraged isoxazole chemistry tandfonline.comresearchgate.net. This approach involved the conversion of an isoxazole ring into the 3(2H)-furanone core tandfonline.comresearchgate.netmdpi.com. Isoxazoles can be prepared via 1,3-dipolar cycloaddition of nitrile oxides with alkynes mdpi.comwikipedia.org. The key step in this synthesis involved the catalytic hydrogenation of an isoxazole ring, which cleaves the N-O bond to provide a β-iminoenol. This intermediate can then be converted in situ to the 3(2H)-furanone by acidic treatment followed by basic treatment tandfonline.com. This methodology provides a convenient pathway to 5-alkyl-3-furanones tandfonline.comresearchgate.net.

Synthetic Strategies for Inotilone Analogues and Derivatives

The synthetic routes developed for Inotilone have also been adapted for the preparation of its analogues and derivatives. For instance, the Mukaiyama aldol reaction, a key step in Snowden's synthesis, has been utilized to prepare an array of structurally related analogues researchgate.net. These derivatives were synthesized by reacting 5-methyl-3-trimethylsiloxyfuran with various commercially available benzaldehydes, yielding the desired compounds in 14-71% yield researchgate.net. This strategy allows for the systematic modification of the phenylpropanoid part of Inotilone, enabling structure-activity relationship studies and the exploration of new compounds with potentially enhanced biological activities researchgate.net.

Development of Novel Methodologies for the 3(2H)-Furanone Core

The 3(2H)-furanone unit is a prevalent core structure found in numerous natural products and biologically active scaffolds, including Inotilone itself mdpi.comresearchgate.netnii.ac.jpresearchgate.netorganic-chemistry.orgresearchgate.netucdavis.edu. Consequently, the development of efficient synthetic methodologies for this heterocyclic system is an active area of research in organic chemistry. Beyond the specific routes to Inotilone, several general strategies have emerged for constructing functionalized 3(2H)-furanones:

Acid or Base Mediated Cyclizations : Traditional methods often involve acid or base-catalyzed cyclization/dehydration of α'-hydroxy-1,3-diketones nii.ac.jpresearchgate.net.

Lewis Acid or Base Catalyzed Processes : These include aldol reactions of 3-silyloxyfurans with aldehydes, as seen in Inotilone's synthesis acs.orgacs.orgnii.ac.jpresearchgate.net.

Transition-Metal Catalyzed Transformations : Recent advancements include gold(I)-catalyzed intramolecular cyclization of γ-hydroxyalkynones and 2-oxo-3-butynoates, copper-catalyzed [4+1] annulation between α-hydroxyketones and nitriles, and palladium-catalyzed ring closures researchgate.netnii.ac.jpresearchgate.netorganic-chemistry.orgresearchgate.net. Enantioselective syntheses of 3(2H)-furanones have been achieved using intermolecular H-bonding activation of gold(I) chloride complexes researchgate.netresearchgate.netresearchgate.net.

Cycloisomerization of Allenic Hydroxyketones : A simple and efficient protocol for synthesizing 3(2H)-furanones involves the cycloisomerization of allenic hydroxyketones, which can be achieved in water without expensive metal catalysts nii.ac.jporganic-chemistry.org.

Intramolecular Cyclization of Sulfonium Salts : A novel method involves the facile alkylative intramolecular cyclization of 3-alkoxycarbonyl-2-oxopropyldiphenylsulfonium salts, providing 4-alkylated 3(2H)-furanones under mild conditions nii.ac.jporganic-chemistry.org.

Isoxazole Ring Opening : As demonstrated in Inotilone's synthesis, the hydrogenolysis and subsequent acid hydrolysis of isoxazole derivatives provide an efficient route to 3(2H)-furanones tandfonline.comresearchgate.netmdpi.com. This method is particularly useful for introducing functionalized side chains that can be further modified mdpi.com.

These diverse methodologies underscore the ongoing efforts to develop versatile and efficient routes to the 3(2H)-furanone scaffold, driven by its significance in natural product chemistry and medicinal applications.

Molecular Mechanisms of Inotilone Bioactivity

Anti-inflammatory Mechanisms

Inotilone exerts its anti-inflammatory effects through a multi-targeted approach, influencing cellular signaling cascades, pro-inflammatory enzymes, and cytokine production. These actions collectively contribute to the resolution of inflammatory responses in both in vitro and in vivo models. nih.govnih.gov

Mitogen-Activated Protein Kinases (MAPKs) are critical regulators of cellular responses to external stimuli, including inflammatory triggers like lipopolysaccharide (LPS). nih.govresearchgate.net The MAPK family, particularly extracellular signal-regulated kinase (ERK), c-Jun NH2-terminal kinase (JNK), and p38, are known to be pivotal in the activation of the transcription factor NF-κB and the subsequent expression of inflammatory genes. nih.govresearchgate.net

Research has shown that inotilone effectively suppresses the LPS-induced phosphorylation of ERK, JNK, and p38 MAPKs in a time-dependent manner in RAW 264.7 macrophage cells. nih.govnih.gov This inhibitory effect on phosphorylation is significant as it prevents the activation of these kinases without affecting the total protein levels of non-phosphorylated ERK, JNK, and p38. nih.gov In animal models of inflammation, such as carrageenan-induced paw edema, treatment with inotilone also significantly reduced the levels of phosphorylated ERK1/2, JNK, and p38 in the inflamed tissue. nih.gov This suggests that the modulation of MAPK signaling is a key mechanism by which inotilone controls inflammatory responses. nih.gov

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory genes. nih.govresearchgate.net The activation of NF-κB is a downstream event of MAPK signaling. nih.gov Inotilone's ability to inhibit the phosphorylation of MAPKs is directly linked to its regulation of the NF-κB pathway. nih.govplos.org

Studies demonstrate that inotilone blocks the protein expression of NF-κB in LPS-stimulated macrophages. nih.govnih.gov By inhibiting the MAPK cascade, inotilone prevents the subsequent activation of NF-κB. nih.govresearchgate.net This abrogation of NF-κB activation is a central mechanism for its anti-inflammatory effects, as it leads to the down-regulation of NF-κB-dependent genes, including those for iNOS and COX-2. plos.orgplos.org In human lung cancer A549 cells, inotilone has been shown to inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit. researchgate.net

Table 1: Effect of Inotilone on Key Signaling Pathways
Signaling PathwayTarget MoleculeObserved Effect of InotiloneCell/Model System
MAPKp-ERK1/2Inhibition of phosphorylationRAW 264.7 cells, Mouse Paw Edema
p-JNKInhibition of phosphorylationRAW 264.7 cells, Mouse Paw Edema
p-p38Inhibition of phosphorylationRAW 264.7 cells, Mouse Paw Edema
NF-κBNF-κB p65Inhibition of protein expression and nuclear translocationRAW 264.7 cells, A549 cells

The anti-inflammatory action of inotilone extends to the regulation of key enzymes responsible for producing inflammatory mediators. In LPS-stimulated RAW 264.7 macrophages, inotilone significantly inhibits the production of nitric oxide (NO) in a concentration-dependent manner. nih.govnih.gov This is achieved by blocking the protein expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. nih.govplos.org

Similarly, inotilone suppresses the protein expression of cyclooxygenase-2 (COX-2), an enzyme crucial for the synthesis of prostaglandins (B1171923), which are key mediators of pain and inflammation. nih.govnih.gov This effect has been observed in both in vitro cell models and in vivo models of carrageenan-induced inflammation. nih.govplos.org

Matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix, also plays a role in inflammatory processes by facilitating leukocyte migration. nih.gov Inotilone has been found to inhibit both the activity and expression of MMP-9 in macrophages, an effect that is mediated through the downregulation of the ERK signaling pathway and subsequent decrease in NF-κB expression. nih.gov

Inotilone also modulates the production of pro-inflammatory cytokines and chemokines. In animal models, inotilone treatment significantly decreased the serum levels of tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine, following carrageenan injection. nih.govnih.govscienceopen.com The inhibition of TNF-α synthesis in peripheral tissues is believed to contribute significantly to inotilone's anti-edema effects. scienceopen.com

Furthermore, in the context of cancer metastasis, which often involves inflammatory pathways, inotilone has been shown to decrease the expression of interleukin-8 (IL-8) in A549 human lung cancer cells. nih.govresearchgate.net IL-8 is a chemokine known for its potent chemoattractant activity for neutrophils and its role in inflammatory infiltration. nih.govmdpi.com

Inflammation is often associated with oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. Inotilone has been shown to bolster the endogenous antioxidant defense system. nih.govresearchgate.net In studies using a carrageenan-induced paw edema model, treatment with inotilone led to an increase in the activities of key antioxidant enzymes: catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GPx) in the inflamed paw tissue. nih.govnih.govscienceopen.com These enzymes play a crucial role in detoxifying harmful reactive oxygen species. nih.gov For instance, SOD converts superoxide radicals to hydrogen peroxide, which is then broken down into water by CAT and GPx. nih.gov By enhancing these enzymatic activities, inotilone helps to mitigate the oxidative damage associated with inflammation. nih.gov

Table 2: Inotilone's Effect on Pro-inflammatory and Antioxidant Molecules
CategoryMoleculeObserved Effect of InotiloneModel System
Pro-inflammatory MediatorsiNOSDecreased protein expressionRAW 264.7 cells, Mouse Paw Edema
COX-2Decreased protein expressionRAW 264.7 cells, Mouse Paw Edema
MMP-9Decreased expression and activityRAW 264.7 cells, Mouse Paw Edema
Cytokines/ChemokinesTNF-αDecreased serum levelsMouse Serum (Carrageenan model)
IL-8Decreased expressionA549 cells
Antioxidant EnzymesCatalase (CAT)Increased activityMouse Paw Edema
Superoxide Dismutase (SOD)Increased activityMouse Paw Edema
Glutathione Peroxidase (GPx)Increased activityMouse Paw Edema

Anti-metastasis Mechanisms

Inotilone's bioactivity extends to the suppression of cancer metastasis, a major cause of mortality in cancer patients. nih.govresearchgate.net Its mechanisms in this regard are multifaceted and involve the modulation of signaling pathways that control cell migration, invasion, and the expression of enzymes that degrade the extracellular matrix.

In studies on lung cancer cells, inotilone has been shown to reduce the activity of matrix metalloproteinases MMP-2 and MMP-9, which are crucial for cancer cells to break through tissue barriers. nih.govresearchgate.net This inhibition of MMP activity contributes to a decrease in the ability of cancer cells to migrate and invade surrounding tissues. nih.govepa.gov The anti-metastatic effects are also linked to the modulation of several signaling pathways, including the MAPK, phosphoinositide-3 kinase (PI3K)-AKT, and NF-κB pathways. nih.govepa.gov By affecting these pathways, inotilone can influence the expression of a wide range of proteins involved in metastasis, including MMPs, iNOS, and COX-2. nih.govepa.gov Furthermore, inotilone has been observed to improve the activity of antioxidant enzymes in the lung tissues of tumor-bearing mice, suggesting that reducing oxidative stress may also be part of its anti-metastatic action. nih.govresearchgate.net

Inhibition of Matrix Metalloproteinases (MMP-2, MMP-9) Activities and Expression

Inotilone has been shown to modulate the activity and expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes are crucial for the degradation of the extracellular matrix, a key process in tumor invasion and metastasis.

Studies have demonstrated that inotilone can reduce the enzymatic activities of both MMP-2 and MMP-9. nih.govplos.org This inhibitory effect is significant as elevated MMP activity is often associated with the progression of cancer. nih.govmdpi.com The mechanism of this inhibition involves the downregulation of their expression at the protein level. nih.govplos.orgmdpi.com Experimental data from gelatin zymography and western blot analyses have confirmed a dose-dependent decrease in the secretion and protein levels of MMP-2 and MMP-9 in cancer cells treated with inotilone. nih.govmdpi.com

Experimental ModelInotilone ConcentrationEffect on MMP-2 ActivityEffect on MMP-9 ActivitySource
A549 Lung Cancer CellsNot SpecifiedReducedReduced nih.govplos.org
RAW 264.7 Macrophages6.25, 12.5, 25 µMNot SpecifiedSuppressed mdpi.comwikipedia.org
LLC-bearing MiceNot SpecifiedReducedReduced nih.govplos.org

Suppression of Cellular Migration and Invasion Processes

A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues. Inotilone has been found to effectively suppress these processes in various cancer cell models. nih.govplos.org

The inhibition of cellular migration and invasion by inotilone is closely linked to its effects on MMPs. nih.govplos.org By reducing the activity of MMP-2 and MMP-9, inotilone helps to maintain the integrity of the extracellular matrix, thereby creating a physical barrier to cell movement. Research findings from in vitro wound healing and transwell invasion assays have consistently shown that inotilone treatment leads to a significant reduction in the migratory and invasive capacity of cancer cells. nih.govplos.org

Cell LineAssay TypeInotilone EffectKey FindingsSource
A549Migration & InvasionInhibitedReduced ability for cellular migration and invasion. nih.govplos.org

Disruption of Focal Adhesion Kinase (FAK) and Phosphoinositide 3-Kinase/AKT (PI3K/AKT) Signaling Pathways

The Focal Adhesion Kinase (FAK) and Phosphoinositide 3-Kinase/AKT (PI3K/AKT) signaling pathways are critical regulators of cell survival, proliferation, and migration. Aberrant activation of these pathways is a common feature of many cancers. Inotilone has been shown to interfere with these signaling cascades. nih.govplos.org

Western blot analyses have revealed that inotilone treatment can decrease the phosphorylation levels of key proteins in these pathways. nih.govplos.org Specifically, inotilone has been observed to affect the protein expression of FAK and PI3K/AKT. nih.govplos.org By disrupting these pathways, inotilone can inhibit the downstream signaling events that promote cancer cell survival and metastasis.

Role of Reactive Oxygen Species (ROS)-Mediated Pathways

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cancer. While high levels of ROS can induce cell death, moderate levels can promote tumor progression through the activation of various signaling pathways. Inotilone's bioactivity has been linked to the modulation of ROS-mediated pathways. nih.govplos.org

Antiviral Mechanisms

There is currently no scientific evidence available to suggest that inotilone possesses antiviral properties. Specifically, no studies have been identified that demonstrate its ability to inhibit viral enzymes such as H1N1 neuraminidase or to attenuate viral cytopathic effects in cell models.

Enzyme Inhibitory Activities (Beyond Inflammation/Metastasis Contexts)

Inotilone, a compound isolated from the medicinal mushroom Phellinus linteus, has been investigated for its ability to inhibit various enzymes. This activity is a key component of its bioactive profile, extending beyond its well-documented roles in inflammation and metastasis. Research has focused on its effects on enzymes such as cyclooxygenase, xanthine (B1682287) oxidase, and aldose reductase, revealing specific molecular interactions and potential therapeutic applications.

Cyclooxygenase (COX) Inhibition

Inotilone has demonstrated a nuanced interaction with cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway. Studies using lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells have shown that inotilone does not inhibit the expression of COX-2 at the protein or mRNA level nih.gov. Instead, its anti-inflammatory effect is linked to a reduction in the enzymatic activity of COX-2, leading to a decrease in the production of prostaglandin (B15479496) E2 nih.govnih.gov. This indicates that inotilone's mechanism does not involve blocking the synthesis of the COX-2 enzyme but rather modulating its function after it has been produced.

In contrast to these in vitro findings, in vivo studies on carrageenan-induced paw edema in mice have shown that inotilone treatment can decrease the expression of the COX-2 protein in the inflamed tissue nih.gov. This suggests that the broader physiological environment may influence inotilone's regulatory effects on COX-2.

Xanthine Oxidase (XO) Inhibition

Xanthine oxidase is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Elevated levels of uric acid are associated with conditions such as gout. Despite the extensive research into the enzymatic inhibitory profile of various natural compounds, scientific literature from the conducted searches does not currently provide evidence of direct inhibitory activity of inotilone against xanthine oxidase.

Aldose Reductase Inhibition

Inotilone has been identified as a potent inhibitor of aldose reductase. nih.govplos.org This enzyme is the first and rate-limiting step in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, this pathway's hyperactivity is strongly implicated in the pathogenesis of diabetic complications.

Research has demonstrated that inotilone, isolated from the fruiting body of Phellinus merrillii, exhibits significant inhibitory activity against lens aldose reductase. nih.govacs.org The half-maximal inhibitory concentration (IC50) has been quantified, showcasing its potential to mitigate the effects of the polyol pathway.

Inhibitory Activity of Inotilone on Aldose Reductase

CompoundEnzymeIC50 Value (μg/mL)Source Organism
InotiloneAldose Reductase15.37 ± 0.32Phellinus merrillii

The inhibitory action of inotilone on aldose reductase highlights its potential as a therapeutic agent for addressing long-term diabetic complications by targeting a key enzymatic pathway. nih.govacs.org

Preclinical Pharmacological Research Models and Methodologies

In Vitro Cellular and Biochemical Assay Systems

Macrophage and Immune Cell Line Models for Inflammatory Response Studies

The anti-inflammatory properties of inotilone have been extensively investigated using in vitro models, primarily employing lipopolysaccharide (LPS)-stimulated murine macrophage cell line RAW264.7. frontiersin.orgnih.gov These cells, when stimulated with LPS, mimic an inflammatory response by producing various pro-inflammatory mediators. Research has demonstrated that inotilone can significantly inhibit the production of nitric oxide (NO) in a concentration-dependent manner in LPS-stimulated RAW264.7 macrophages. nih.gov

This inhibitory effect on NO production is linked to the downregulation of inducible nitric oxide synthase (iNOS) protein expression. nih.gov Furthermore, studies have shown that inotilone treatment effectively suppresses the activation of key inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK) such as extracellular signal-regulated kinase (ERK), c-Jun NH2-terminal kinase (JNK), and p38. nih.gov Inotilone also reduces the expression of matrix metalloproteinase-9 (MMP-9) in these cell models. nih.gov The compound's mechanism also involves decreasing the enzyme activity of cyclooxygenase-2 (COX-2), another critical enzyme in the inflammatory cascade. frontiersin.org

Cell Line ModelStimulantKey Findings on Inotilone's Effect
RAW264.7 (Murine Macrophage)Lipopolysaccharide (LPS)- Inhibition of Nitric Oxide (NO) production. nih.gov - Downregulation of inducible nitric oxide synthase (iNOS) protein expression. nih.gov - Inhibition of NF-κB and MAPK (ERK, JNK, p38) phosphorylation. nih.gov - Reduced protein expression of Matrix Metalloproteinase-9 (MMP-9). nih.gov - Decreased enzyme activity of Cyclooxygenase-2 (COX-2). frontiersin.org

Cancer Cell Line Models for Metastasis and Proliferation Investigations

The anti-metastatic potential of inotilone has been evaluated using various cancer cell lines. In human lung adenocarcinoma A549 cells and Lewis lung carcinoma (LLC) cells, inotilone has been shown to inhibit cellular migration and invasion. tandfonline.comnih.gov Gelatin zymography analysis revealed that inotilone treatment notably reduces the activity of matrix metalloproteinase-2 (MMP-2) in A549 cells and MMP-9 in LLC cells, enzymes crucial for the degradation of the extracellular matrix during metastasis. nih.gov

In addition to its effects on migration and invasion, inotilone has been observed to decrease the expression of inflammatory factors like iNOS and COX-2, and affect the protein expression of tissue inhibitor of metalloproteinase (TIMP)-2 in A549 and LLC cells. tandfonline.commdpi.com It also influences key signaling pathways involved in cancer progression, including the phosphoinositide 3-kinase (PI3K)/AKT and focal adhesion kinase (FAK) pathways. tandfonline.commdpi.com Interestingly, cytotoxicity assays showed that inotilone had no obvious cytotoxic effects on A549 and LLC cells, nor on other cell lines such as the human oral squamous carcinoma cell line Cal27 and the human liver cancer cell line HepG2, suggesting its anti-metastatic effects are not due to direct cell killing. tandfonline.com

Cell LineCancer TypeKey Findings on Inotilone's Effect
A549Human Lung Adenocarcinoma- Inhibited cell migration and invasion. nih.gov - Reduced activity of MMP-2. nih.gov - Decreased expression of IL-8. nih.govmdpi.com - Affected protein expression of MMPs, TIMPs, iNOS, and COX-2. tandfonline.com - Inhibited phosphorylation of AKT/FAK and MAPKs. tandfonline.com
LLCLewis Lung Carcinoma- Inhibited cell migration and invasion. nih.gov - Reduced activity of MMP-9. nih.gov - Affected protein expression of MMPs, iNOS, and COX-2. tandfonline.com
Cal27Human Oral Squamous Carcinoma- No significant cytotoxicity observed. tandfonline.com
HepG2Human Liver Cancer- No significant cytotoxicity observed. tandfonline.com

Enzyme Activity Assays for Specific Target Inhibition (e.g., COX, XO, Aldose Reductase)

Biochemical assays have identified inotilone as an inhibitor of several key enzymes involved in inflammation and other pathological processes. As noted in inflammatory cell models, inotilone was found to decrease the enzyme activity of cyclooxygenase-2 (COX-2) rather than its expression, leading to reduced production of prostaglandin (B15479496) E2. frontiersin.org

Further studies have highlighted inotilone, and related phenylpropanoid polyketides from Inonotus species, as potent inhibitors of xanthine (B1682287) oxidase (XO). u-szeged.hu Xanthine oxidase is a key enzyme in purine (B94841) metabolism that produces uric acid and reactive oxygen species, making its inhibition a target for conditions like gout.

Currently, there is a lack of specific published research detailing the direct inhibitory activity of inotilone on aldose reductase, an enzyme implicated in the complications of diabetes.

Enzyme TargetAssay Finding
Cyclooxygenase-2 (COX-2)Decreased enzyme activity. frontiersin.org
Xanthine Oxidase (XO)Identified as a potent inhibitor. u-szeged.hu
Aldose ReductaseNo specific data available.

Radical Scavenging and Antioxidant Capacity Assays (e.g., ABTS, DPPH)

Inotilone has demonstrated significant antioxidant properties in various standard chemical assays. Its efficacy as a free radical scavenger has been evaluated using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assays. nih.govmdpi.com In these tests, inotilone exhibited potent, dose-dependent antioxidant activity. nih.govmdpi.com

The antioxidant capacity is often expressed as Trolox equivalent antioxidant capacity (TEAC), which compares the antioxidant strength of a compound to that of Trolox, a water-soluble vitamin E analog. Inotilone was found to have a TEAC value of 1.10 in these assays, indicating substantial radical scavenging ability. nih.gov

AssayFinding
ABTS Radical Scavenging AssayPotent, dose-dependent scavenging activity. nih.govmdpi.com
DPPH Radical Scavenging AssayPotent, dose-dependent scavenging activity. nih.govmdpi.com

Viral Infection and Replication Assays in Cell Cultures

The antiviral potential of inotilone has been investigated, particularly against the influenza virus. In vitro studies have shown that inotilone is effective against the influenza A/WS/33 virus. frontiersin.orgtandfonline.com Its mechanism of action involves the inhibition of viral neuraminidase, a key enzyme that facilitates the release of new virus particles from infected cells. tandfonline.comkoreascience.kr

Assays performed in Madin-Darby Canine Kidney (MDCK) cells, a standard cell line for influenza virus research, were used to determine the efficacy of inotilone. tandfonline.comkoreascience.kr In a viral cytopathic effect (CPE) reduction assay, inotilone demonstrated antiviral activity with a 50% inhibitory concentration (IC50) of 61.5 µM against the influenza A/WS/33 virus. tandfonline.com In a specific neuraminidase inhibitory assay against the H1N1 subtype, inotilone showed an IC50 value of 29.1 µM. tandfonline.commdpi.comkoreascience.kr

VirusCell LineAssay TypeKey Finding (IC50)
Influenza A/WS/33MDCKCytopathic Effect (CPE) Reduction61.5 µM tandfonline.com
Influenza A (H1N1)-Neuraminidase Inhibition29.1 µM tandfonline.comkoreascience.kr

In Vivo Animal Models for Efficacy and Mechanistic Validation

To confirm the therapeutic potential observed in vitro, inotilone has been evaluated in several preclinical animal models. For its anti-inflammatory effects, the λ-carrageenan-induced mouse paw edema model is commonly used. frontiersin.orgnih.gov In this acute inflammation model, administration of inotilone was shown to significantly decrease paw edema. nih.gov Mechanistic studies in this model revealed that inotilone treatment increased the activity of antioxidant enzymes such as catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GPx) in the inflamed paw tissue. nih.gov Concurrently, it reduced levels of the lipid peroxidation marker malondialdehyde (MDA), as well as serum levels of NO and tumor necrosis factor-alpha (TNF-α). frontiersin.orgnih.gov

The anti-metastatic efficacy of inotilone was investigated in an experimental metastasis model using C57BL/6 mice bearing Lewis lung carcinoma (LLC) cells. tandfonline.commdpi.com In this model, inotilone treatment suppressed the metastatic efficacy of the cancer cells. tandfonline.commdpi.com Analysis of serum from these mice showed that inotilone reduced the activity of MMP-2 and MMP-9, as well as TNF-α levels and NO content. mdpi.com Furthermore, inotilone was found to affect the expression of MMP-9 and TIMP-2 and enhance the activity of antioxidant enzymes in the lung tissues of the tumor-bearing mice. tandfonline.com

Models of Acute and Chronic Inflammation (e.g., Carrageenan-Induced Edema, Phorbol (B1677699) Ester-Induced Skin Inflammation)

Inotilone has been evaluated in established preclinical models of inflammation to determine its potential therapeutic effects. These models mimic the physiological and cellular events of acute and chronic inflammatory responses.

Carrageenan-Induced Edema

The carrageenan-induced paw edema model is a standard method for screening anti-inflammatory compounds. mdpi.comfrontiersin.orgresearchgate.net Injection of carrageenan, a phlogistic agent, into the paw of a mouse or rat induces a biphasic inflammatory response. frontiersin.orgnih.govmdpi.com The initial phase involves the release of histamine, serotonin, and bradykinin, while the later phase is characterized by the production of prostaglandins (B1171923) and the infiltration of neutrophils. frontiersin.orgmdpi.com

In studies using this model, inotilone has demonstrated significant anti-inflammatory activity. nih.govnih.gov Treatment with inotilone was found to decrease paw edema, particularly in the later hours following carrageenan administration. nih.govplos.org This effect is associated with a reduction in neutrophil infiltration into the inflamed tissue. nih.govnih.gov Mechanistically, inotilone treatment leads to a decrease in the expression of key inflammatory enzymes and mediators within the paw tissue, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govplos.org Furthermore, it has been shown to lower the levels of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in the serum of treated animals. nih.govcapes.gov.br Inotilone also appears to bolster the antioxidant defense system, as evidenced by increased activities of catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPx) in the inflamed paw. nih.govnih.gov

Phorbol Ester-Induced Skin Inflammation

The topical application of phorbol esters, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is a widely used model to study skin inflammation and tumor promotion. nih.govnih.gov TPA induces an acute inflammatory response characterized by edema, epidermal hyperplasia, and the infiltration of inflammatory cells. nih.govnih.gov

Research has shown that the topical application of inotilone prior to TPA treatment on mouse skin effectively inhibits the production of inflammatory mediators. nih.gov This inhibitory action is linked to the attenuation of the nuclear factor-κB (NF-κB) activation pathway, a critical regulator of the inflammatory response. nih.gov In a two-stage mouse skin carcinogenesis model, where a tumor is initiated with 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) and promoted by repeated TPA applications, pretreatment with inotilone was found to reduce both tumor incidence and multiplicity. nih.gov

Table 1: Effect of Inotilone on Key Inflammatory Markers in Preclinical Models

ModelKey MarkerObserved Effect of InotiloneReference
Carrageenan-Induced Paw Edema Paw VolumeDecrease nih.gov
Neutrophil InfiltrationDecrease nih.gov
iNOS ExpressionDecrease nih.gov
COX-2 ExpressionDecrease nih.gov
TNF-α (serum)Decrease nih.gov
NO (serum)Decrease nih.gov
Phorbol Ester-Induced Skin Inflammation NF-κB ActivationAttenuation nih.gov
Tumor IncidenceReduction nih.gov
Tumor MultiplicityReduction nih.gov

Animal Models of Cancer Metastasis

The anti-metastatic potential of inotilone has been investigated using in vivo cancer models. Metastasis, the spread of cancer cells from the primary tumor to distant organs, is a major cause of mortality in cancer patients. nih.govresearchgate.net

One of the primary models used involves the inoculation of Lewis Lung Carcinoma (LLC) cells into C57BL/6 mice, which leads to the formation of lung metastases. nih.govresearchgate.net In this model, administration of inotilone was shown to suppress the metastatic efficacy of the cancer cells. nih.govresearchgate.netresearchgate.net Histopathological analysis of lung tissues from treated mice confirmed a reduction in metastasized tumors and associated neutrophil infiltration. researchgate.netresearchgate.net

The anti-metastatic effects of inotilone are linked to its ability to modulate key proteins involved in tumor invasion and tissue remodeling. Studies have reported that inotilone treatment reduces the serum activity of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9), enzymes that are crucial for the degradation of the extracellular matrix, a key step in cell invasion. nih.govresearchgate.netresearchgate.net Concurrently, inotilone affects the expression of tissue inhibitor of metalloproteinase-2 (TIMP-2) in lung tissues. nih.govkisti.re.kr Furthermore, inotilone administration leads to a decrease in serum levels of the pro-inflammatory and pro-metastatic factors TNF-α and NO. nih.govresearchgate.netkisti.re.kr The compound also enhances the activity of antioxidant enzymes like catalase, superoxide dismutase, and glutathione peroxidase in the lung tissues of tumor-bearing mice. nih.govresearchgate.net

Table 2: Effect of Inotilone on Metastasis-Related Markers in an LLC Mouse Model

Marker TypeSpecific MarkerSampleObserved Effect of InotiloneReference
Proteolytic Enzymes MMP-2 ActivitySerumDecrease nih.govresearchgate.net
MMP-9 ActivitySerumDecrease nih.govresearchgate.net
MMP-9 ExpressionLung TissueDecrease nih.govresearchgate.net
Enzyme Inhibitors TIMP-2 ExpressionLung TissueAffected nih.govkisti.re.kr
Inflammatory Mediators TNF-αSerumDecrease nih.govresearchgate.net
Nitric Oxide (NO)SerumDecrease nih.govresearchgate.net
Antioxidant Enzymes Catalase (CAT)Lung TissueIncrease nih.govresearchgate.net
Superoxide Dismutase (SOD)Lung TissueIncrease nih.govresearchgate.net
Glutathione Peroxidase (GPx)Lung TissueIncrease nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Inotilone and Analogues

Identification of Pharmacophoric Elements and Key Functional Groups

The bioactivity of inotilone is intrinsically linked to its distinct chemical architecture, which features a 5-methyl-3(2H)-furanone ring connected to a 3,4-dihydroxystyryl moiety. Analysis of this structure and related compounds suggests several key pharmacophoric elements and functional groups that are likely crucial for its biological effects.

The 3,4-dihydroxyphenyl (catechol) group is a prominent feature and a well-established pharmacophore in many biologically active polyphenols. The ortho-dihydroxy arrangement on the phenyl ring is critical for the antioxidant activity of compounds like caffeic acid, which shares this moiety with inotilone. caribjscitech.com This catechol group can act as a potent hydrogen donor and metal chelator, contributing to the compound's ability to scavenge free radicals.

The α,β-unsaturated carbonyl system within the furanone ring and the conjugated double bond system extending to the styryl group create a planar and electron-rich structure. This extended conjugation is essential for the molecule's interaction with biological targets. This feature is common in compounds that inhibit inflammatory pathways.

The furanone ring itself, a five-membered heterocyclic ring containing an oxygen atom, is a scaffold found in numerous bioactive natural products. plos.org Modifications to this ring system are likely to have a significant impact on the compound's activity.

The methyl group at the C5 position of the furanone ring may influence the molecule's lipophilicity and steric interactions with target proteins, thereby modulating its bioactivity and metabolic stability.

Systematic Structural Modifications and Their Impact on Bioactivity

Direct studies on the systematic structural modification of inotilone are not extensively documented. However, research on the closely related styrylpyrone, hispolon (B173172) , which shares the same core scaffold but differs in the heterocyclic ring, provides valuable insights into how structural changes might affect bioactivity. nih.gov

Theoretical studies on hispolon and its analogues have indicated that the presence and nature of substituents on the phenyl ring significantly influence its biological activity. Electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3), on the aromatic ring are suggested to enhance the anti-proliferative and anti-inflammatory activities. nih.gov Conversely, the introduction of electron-withdrawing groups may diminish these effects.

Hydrogenation of the double bond in the styryl "bridge" of hispolon has been shown to be important for its anti-proliferative action, suggesting that the rigidity and planarity conferred by this bond are key to its activity. nih.gov

Furthermore, modifications of the diketo and phenolic groups in hispolon analogues have been highlighted as critical for their cytoprotective effects. nih.gov For instance, the synthesis of hispolon derivatives like methyl-hispolon has demonstrated profound anti-proliferative effects in cancer cell lines. nih.gov

Based on these findings with hispolon, it can be inferred that similar modifications to the inotilone structure would likely have a profound impact on its bioactivity. For instance, methylation or removal of the hydroxyl groups on the catechol moiety would be expected to alter its antioxidant and anti-inflammatory properties. Changes to the furanone ring, such as saturation of the double bond or substitution at different positions, would also likely modulate its biological effects.

Comparative Analysis of Inotilone and its Synthetic or Natural Analogues

Inotilone is part of a larger family of styrylpyrone-class compounds found in medicinal fungi of the Phellinus and Inonotus genera. nih.govresearchgate.net These fungi produce a diverse array of structurally related polyphenols with a range of biological activities, including anti-oxidative, anti-inflammatory, and cytotoxic effects. nih.gov

A key natural analogue of inotilone is hispidin (B607954) , which is also a styrylpyrone. Both inotilone and hispidin, along with other related compounds from Phellinus linteus such as caffeic acid and 4-(3,4-dihydroxyphenyl)-3-buten-2-one, have demonstrated significant antioxidant activity, which is largely attributed to the shared catechol moiety. caribjscitech.com

Studies have shown that inotilone exhibits potent inhibitory activity against cyclooxygenase (COX) and xanthine (B1682287) oxidase (XO) enzymes. plos.org In comparison, hispolon, another prominent compound from the same fungal sources, also demonstrates strong anti-inflammatory and anticancer activities. researchgate.net Both compounds are known to suppress inflammatory pathways by inhibiting key mediators like inducible nitric oxide synthase (iNOS) and COX-2. caribjscitech.comnih.gov The structural similarities between inotilone and hispolon suggest they may share common mechanisms of action and biological targets.

The anti-inflammatory activities of inotilone have been demonstrated in various in vitro and in vivo models. It has been shown to inhibit the production of nitric oxide (NO) and the expression of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated macrophages. nih.govnih.gov This activity is mediated through the suppression of key signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). nih.govresearchgate.net

The following table provides a comparative overview of the reported biological activities of inotilone and its close natural analogue, hispolon.

CompoundKey Structural FeaturesReported Biological Activities
Inotilone 5-methyl-3(2H)-furanone ring, 3,4-dihydroxystyryl moietyAnti-inflammatory, Antioxidant, COX/XO inhibitor, Antiviral, α-glucosidase and aldose reductase inhibitor
Hispolon 6-styryl-4-hydroxy-2-pyrone scaffold, 3,4-dihydroxystyryl moietyAnti-inflammatory, Antioxidant, Anticancer, Antiviral, Immunomodulatory, Hepatoprotective, Antidiabetic

The data suggests that while both compounds exhibit a broad spectrum of similar biological activities, subtle differences in their heterocyclic ring structures (furanone in inotilone vs. pyrone in hispolon) may lead to variations in their potency and specific biological targets. Further research involving the direct comparative testing of inotilone and a range of its synthetic analogues is necessary to fully elucidate its structure-activity relationships.

Computational Modeling and Theoretical Chemistry Approaches

Molecular Docking Simulations for Ligand-Target Interactions (e.g., COX-2 Binding)

Molecular docking simulations are a fundamental computational tool used to predict the binding affinity and orientation of a small molecule (ligand) with a protein (target). This approach helps in understanding the potential inhibitory or agonistic effects of a compound. In the context of Inotilone, molecular docking studies have been performed to investigate its interaction with the Cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation innovareacademics.inresearchgate.net.

A study analyzing bioactive compounds from Inonotus sp., including Inotilone, subjected them to docking experiments against the COX-2 enzyme using AutoDock 4.2 software innovareacademics.inresearchgate.net. The results indicated that Inotilone binds effectively to the active site region of COX-2, suggesting potential anti-inflammatory properties innovareacademics.inresearchgate.net. The binding energy obtained for Inotilone was -6.73 kcal/mol innovareacademics.inresearchgate.net. For comparative purposes, Hispidin (B607954) and 4-(3,4-dihydroxyphenyl)butanone, also from Inonotus sp., showed binding energies of -7.78 kcal/mol and -5.63 kcal/mol, respectively, against COX-2 innovareacademics.inresearchgate.net. These in silico findings provide initial insights into Inotilone's potential as a COX-2 inhibitor. innovareacademics.inresearchgate.net

Table 1: Molecular Docking Binding Energies Against COX-2 Enzyme

CompoundBinding Energy (kcal/mol)Target EnzymeSoftware Used
Inotilone-6.73COX-2AutoDock 4.2
Hispidin-7.78COX-2AutoDock 4.2
4-(3,4-dihydroxyphenyl)butanone-5.63COX-2AutoDock 4.2

In Silico Prediction and Mechanistic Simulation of Biological Activity

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are advanced theoretical methods used to understand the electronic structure, stability, and reactivity of molecules at a fundamental level mdpi.comakj.az. These calculations, often based on principles such as Density Functional Theory (DFT), can provide detailed information about molecular orbitals, charge distribution, electrostatic potentials, and various reactivity descriptors (e.g., Fukui functions) mdpi.comquantum-chem.pro.br. This information is critical for elucidating the precise mechanisms of chemical reactions and molecular interactions mdpi.comakj.az.

While quantum chemical calculations are a powerful tool in computational chemistry for predicting properties and reactivity mdpi.comakj.azarxiv.orgsandboxaq.com, specific detailed research findings applying these methods directly to Inotilone for its electronic structure or reactivity were not identified in the scope of this review. However, such calculations could provide valuable insights into Inotilone's intrinsic chemical behavior, potential reaction pathways, and its interactions with biological targets at an atomic level.

Advanced Computational Approaches in Natural Product Drug Discovery

The field of natural product drug discovery is increasingly leveraging advanced computational approaches to overcome traditional challenges such as isolation, purification, and structural complexity scielo.org.mxmdpi.com. These methodologies complement experimental research by offering efficient ways to identify, characterize, and optimize bioactive compounds.

Key advanced computational approaches include:

Chemoinformatics : Used to quantify the chemical diversity and structural complexity of natural products and analyze their distribution in chemical space scielo.org.mxmdpi.com. This helps in understanding the unique characteristics of natural product libraries compared to synthetic compound collections.

Virtual Screening (VS) : A computational technique that allows for the systematic identification of potential drug candidates from large compound libraries or databases scielo.org.mxmdpi.com. VS techniques employ algorithms to predict the binding of a compound to a selected receptor and to predict which compounds are most likely to have the desired biological activity, significantly reducing the time and cost associated with traditional high-throughput screening mdpi.com.

Molecular Dynamics (MD) Simulations : Used to study the dynamic behavior of molecules and their interactions over time, providing insights into the stability of ligand-protein complexes and conformational changes mdpi.combonviewpress.com.

Target Fishing : Approaches employed to uncover potential molecular targets for natural products, which is crucial for understanding their polypharmacological effects scielo.org.mx.

Artificial Intelligence (AI) and Machine Learning (ML) : These cutting-edge tools are increasingly integrated into drug discovery workflows, enabling more accurate predictions of biological activity, ADMET properties, and facilitating the design of novel compounds mdpi.comfrontiersin.org.

Multi-target and Fragment-based Approaches : These strategies are gaining traction in natural product drug discovery, especially for complex diseases like cancer, by identifying compounds that can interact with multiple targets or using small fragments to build more potent ligands frontiersin.org.

Inotilone, as a natural product with reported biological activities, stands to benefit significantly from the application of these advanced computational methodologies. These approaches can help in further elucidating its mechanism of action, identifying additional therapeutic targets, and potentially guiding the design of Inotilone derivatives with enhanced efficacy and specificity.

Future Directions and Emerging Research Avenues for Inotilone

Discovery of Novel Bioactivities and Therapeutic Applications

While inotilone has demonstrated significant anti-inflammatory and anti-cancer properties, its full spectrum of biological activities is likely yet to be uncovered. Future research should focus on screening inotilone against a wider array of therapeutic targets to identify novel bioactivities.

Systematic screening of inotilone against various cell lines and disease models could reveal previously unknown therapeutic applications. For instance, its potential in neurodegenerative diseases, metabolic disorders, and as an antiviral agent warrants investigation. github.com Research has already indicated the potential for compounds from Phellinus linteus, including inotilone, to exhibit antiviral activity against influenza viruses. github.com

Table 1: Investigated and Potential Therapeutic Applications of Inotilone

Therapeutic Area Investigated Activities Potential Future Applications
Oncology Anti-metastatic in lung cancer. researchgate.netnih.gov Adjuvant therapy in other cancers, chemoprevention.
Inflammation Inhibition of inflammatory mediators (NO, TNF-α). nih.gov Treatment of chronic inflammatory diseases (e.g., arthritis, IBD).
Infectious Diseases Antiviral (Influenza A/WS/33). github.com Broad-spectrum antiviral, antibacterial agent.
Neurodegeneration Not extensively studied. Neuroprotective agent in Alzheimer's or Parkinson's disease.
Metabolic Disorders α-glucosidase and aldose reductase inhibitory activities. cancer.gov Management of diabetes and its complications.

Development of Advanced Synthetic Routes and Derivatization Strategies

To facilitate further preclinical and clinical studies, the development of efficient and scalable synthetic routes for inotilone is crucial. While the isolation from natural sources is a starting point, total synthesis would ensure a consistent and reliable supply of the compound. Nonbiomimetic synthetic strategies, which are not constrained by biosynthetic pathways, could offer innovative and flexible approaches to constructing the inotilone core. rsc.org

Furthermore, derivatization of the inotilone scaffold is a promising strategy to enhance its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on inotilone derivatives will be instrumental in identifying the key structural features required for its biological activity. researchgate.netnih.govmdpi.com By systematically modifying different parts of the inotilone molecule, researchers can develop analogues with improved therapeutic profiles. For example, modifications to the furanone core or the phenyl group could significantly impact its interaction with biological targets. researchgate.netnih.gov

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation

To gain a deeper understanding of how inotilone exerts its biological effects, the integration of "omics" technologies is paramount. These high-throughput approaches can provide a global view of the molecular changes induced by inotilone in cells and tissues.

Proteomics: The study of the entire protein complement of a cell or organism can reveal the direct protein targets of inotilone and the downstream signaling pathways it modulates. A proteomic analysis of lung cancer cells treated with inotilone has already provided valuable insights into its anti-metastatic mechanism, showing that it affects the expression of proteins involved in cell migration and invasion, such as matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs). researchgate.netresearchgate.netnih.gov Future proteomic studies can further elucidate its mode of action in other disease models. olink.com

Transcriptomics: Analyzing the complete set of RNA transcripts in a cell can identify genes whose expression is altered by inotilone treatment. This can help to uncover the upstream regulatory mechanisms, such as transcription factors, that are affected by the compound. mdpi.com

Metabolomics: Profiling the complete set of small-molecule metabolites in a biological sample can provide a functional readout of the cellular state following inotilone exposure. This can reveal metabolic pathways that are perturbed by the compound and contribute to its therapeutic effects.

The integration of these omics datasets will provide a comprehensive and systems-level understanding of inotilone's mechanism of action, facilitating the identification of biomarkers for its efficacy and patient stratification.

Application of Artificial Intelligence and Machine Learning in Inotilone Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize natural product drug discovery. github.comijcrt.org These computational tools can be applied to various stages of inotilone research to accelerate progress and uncover new insights.

Table 2: Potential Applications of AI/ML in Inotilone Research

Application Area Specific AI/ML Technique Potential Outcome
Bioactivity Prediction Quantitative Structure-Activity Relationship (QSAR) modeling, Deep Learning. nih.govnih.gov Rapid screening of virtual libraries of inotilone derivatives to identify potent analogues.
Target Identification Molecular docking, Virtual screening, Network pharmacology. mdpi.comfrontiersin.org Prediction of novel protein targets and signaling pathways for inotilone.
Mechanism of Action Elucidation Pattern recognition in omics data, Pathway analysis. Identification of key molecular drivers of inotilone's therapeutic effects.
Drug Repurposing Analysis of large-scale biological datasets. Identification of new therapeutic indications for inotilone.

Interdisciplinary Collaborations and Translational Research Opportunities

The successful translation of inotilone from a promising natural product to a clinically approved therapeutic agent will require extensive collaboration between researchers from diverse disciplines. frontiersin.org Chemists, pharmacologists, biologists, clinicians, and computational scientists will need to work together to address the multifaceted challenges of drug development. frontiersin.orgillinois.eduhilarispublisher.com

Translational research, which aims to bridge the gap between laboratory discoveries and clinical applications, will be crucial. traditionalmedicineconference.com This will involve robust preclinical studies in relevant animal models to establish the efficacy and safety of inotilone, followed by well-designed clinical trials in human subjects. Ethnopharmacology, the interdisciplinary study of the traditional use of medicinal plants, can also provide valuable insights for the development of natural products like inotilone. cancer.govnih.govnih.gov International collaborations can also play a significant role in advancing natural product drug discovery by bringing together diverse expertise and resources. hilarispublisher.comacs.org

By embracing these future directions and fostering a collaborative research environment, the scientific community can unlock the full therapeutic potential of inotilone for the benefit of human health.

Q & A

Q. How can Inotilone be structurally identified in experimental settings?

Inotilone (C₁₂H₁₀O₄) is characterized using ESI-mass spectrometry and NMR (¹H and ¹³C). Key spectral markers include aromatic methine signals at δ 7.34 (d, J = 2.0 Hz) and δ 6.80 (d, J = 8.4 Hz), olefinic methines at δ 6.49 (s) and δ 5.80 (s), and a methyl group at δ 2.55 (s). The molecular weight (218 Da) and carbon shifts (e.g., δ 187.0 for carbonyl groups) further confirm its identity .

Q. What in vitro models are suitable for studying Inotilone’s anti-inflammatory effects?

RAW264.7 murine macrophages stimulated with LPS (100 ng/mL) are widely used. Key endpoints include NO production (measured via Griess assay), iNOS/COX-2 protein expression (Western blot), and MAPK phosphorylation (ERK, JNK, p38). Inotilone at 25 µM significantly suppresses NO release (~10 µM vs. 30 µM in controls) and abolishes iNOS/COX-2 expression .

Q. How should Inotilone be prepared for solubility challenges in cell-based assays?

Inotilone has limited solubility in ethanol (≤1 mg/mL) but dissolves in DMSO (30 mg/mL). For stock solutions, warm the compound to 37°C and sonicate. Store aliquots at -80°C (6-month stability) or -20°C (1 month). Include vehicle controls (e.g., 0.1% DMSO) to rule out solvent artifacts .

Advanced Research Questions

Q. How do researchers resolve contradictions in Inotilone’s modulation of NF-κB vs. MAPK pathways?

Discrepancies arise from experimental contexts (e.g., LPS concentration, cell type). For instance, Inotilone inhibits NF-κB in RAW264.7 macrophages but primarily targets PI3K/AKT in lung cancer cells. Use pathway-specific inhibitors (e.g., PD98059 for ERK) and multiplex assays (e.g., Luminex) to delineate crosstalk. Cross-validate with siRNA knockdowns .

Q. What methodologies optimize the study of ROS-mediated pathways in Inotilone’s anticancer effects?

In lung cancer models, measure ROS generation via DCFH-DA fluorescence and correlate with MMP-9/MMP-2 inhibition (zymography). Combine Inotilone (e.g., 20–50 µM) with antioxidants (NAC) to confirm ROS dependency. Use PI3K/AKT inhibitors (LY294002) to validate pathway specificity .

Q. How can researchers address variability in Inotilone’s antioxidant effects across concentration gradients?

Low concentrations (≤10 µM) may transiently reduce antioxidant enzymes (e.g., SOD), while higher doses (≥25 µM) upregulate CAT and GPx. Employ time-course assays and dose-escalation studies (0–50 µM) in relevant models (e.g., LPS-induced inflammation). Use multiplex ELISA to quantify enzyme kinetics .

Q. What strategies validate Inotilone’s synergy with other anti-inflammatory compounds?

Design combinatorial assays (e.g., Inotilone + dexamethasone) in LPS-stimulated macrophages. Assess additive/synergistic effects via Chou-Talalay analysis (Combination Index). Measure TNF-α suppression (ELISA) and NF-κB nuclear translocation (immunofluorescence) .

Methodological Best Practices

  • Data Reproducibility : Replicate experiments ≥3 times, reporting mean ± SEM. Include positive controls (e.g., celecoxib for COX-2 inhibition) .
  • Ethical Compliance : Adhere to safety protocols for handling Inotilone (non-flammable, but use PPE; Cayman Chemical SDS) .
  • Statistical Rigor : Use ANOVA with post-hoc tests for multi-group comparisons. Report exact p-values and effect sizes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3,4-Dihydroxyphenyl)methylidene]-5-methylfuran-3-one
Reactant of Route 2
2-[(3,4-Dihydroxyphenyl)methylidene]-5-methylfuran-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.